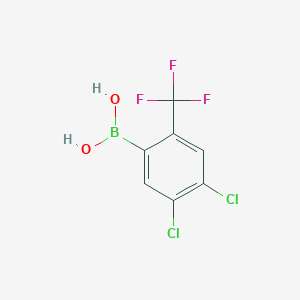

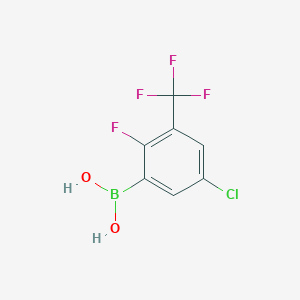

5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid

Overview

Description

5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative. Boronic acids are organic compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms . They are used as building blocks and synthetic intermediates .

Molecular Structure Analysis

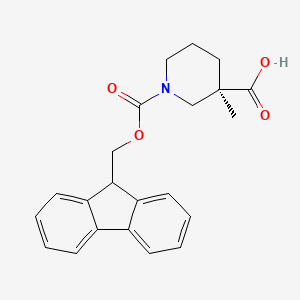

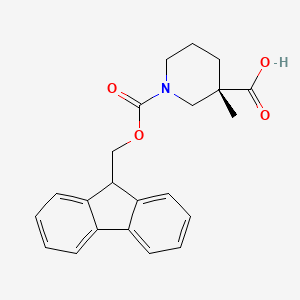

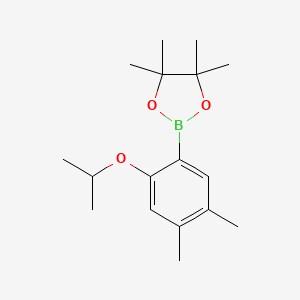

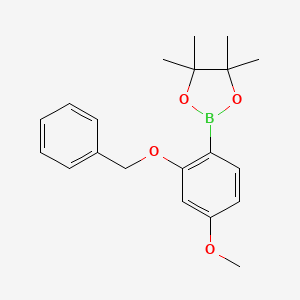

The molecular structure of this compound is characterized by a phenyl ring substituted with a boronic acid group, a chloro group, a fluoro group, and a trifluoromethyl group .Chemical Reactions Analysis

Boronic acids, including this compound, are known to participate in various chemical reactions. These include Suzuki-Miyaura cross-coupling reactions , functionalization via lithiation and reaction with electrophiles, and selective rhodium-catalyzed conjugate addition reactions .Scientific Research Applications

Chemical Synthesis and Catalysis

5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a versatile reagent in organic synthesis, particularly in catalytic processes and the formation of complex molecular structures. It has been used as a substrate in ruthenium-catalyzed aromatic C-H silylation, demonstrating its utility in regioselective modifications of arylboronic acids. This process is significant for introducing silyl groups at specific positions on aromatic rings, which is a valuable modification in the synthesis of pharmaceuticals and other biologically active compounds. The silylated products obtained can further undergo Suzuki-Miyaura coupling, showcasing the compound's role in facilitating the synthesis of biaryls through cross-coupling reactions (Ihara & Suginome, 2009).

Material Science and Nanotechnology

In material science, derivatives of this compound have been explored for their potential in creating advanced materials. For example, hyperbranched poly(arylene ether)s synthesized from activated trifluoro monomers, including derivatives of this compound, exhibit high molecular weights without significant gelation. These polymers are characterized by their excellent thermal stability and glass transition temperatures, highlighting their potential use in high-performance materials (Banerjee et al., 2009).

Fluorescence Quenching Studies

The compound has also been studied for its role in fluorescence quenching mechanisms, which is critical in the development of fluorescent sensors and probes. For instance, the fluorescence quenching of derivatives such as 5-chloro-2-methoxyphenylboronic acid has been investigated, providing insights into the static quenching mechanisms and the influence of molecular structure on quenching efficiency. This research is fundamental for the design of fluorescent materials with tailored properties for sensing applications (Geethanjali et al., 2015).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s known that boronic acids, in general, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide .

Mode of Action

The compound participates in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis to form carbon-carbon bonds .

Result of Action

The primary result of the action of 5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its boronic acid moiety. This compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of various kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through its boronic acid group. This binding can result in enzyme inhibition or activation, depending on the target. For example, the compound can inhibit proteases by forming a covalent bond with the active site serine residue, preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, such as oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration ranges .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and cellular metabolism. Additionally, this compound can affect the synthesis and degradation of other biomolecules, such as lipids and nucleotides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound can be transported into cells via specific boron transporters and subsequently distributed to various organelles, such as the mitochondria and endoplasmic reticulum .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the mitochondria, where it can modulate mitochondrial function and energy production. Additionally, this compound can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression .

properties

IUPAC Name |

[5-chloro-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BClF4O2/c9-3-1-4(7(11,12)13)6(10)5(2-3)8(14)15/h1-2,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUJXEGLBJMSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C(F)(F)F)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001177280 | |

| Record name | Boronic acid, B-[5-chloro-2-fluoro-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001177280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121513-80-0 | |

| Record name | Boronic acid, B-[5-chloro-2-fluoro-3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[5-chloro-2-fluoro-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001177280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benzo[f]indole, 98%](/img/structure/B6308010.png)